ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 1,3,4-Substituted-thiadiazole derivatives
Comparison: Ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and a broader range of applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate involves the reaction of ethyl 2-cyano-2-(thiocyanatomethylthio)acetate with hydrazine hydrate, followed by cyclization with sulfuric acid and subsequent esterification with ethanol and sodium ethoxide.", "Starting Materials": [ "Ethyl 2-cyano-2-(thiocyanatomethylthio)acetate", "Hydrazine hydrate", "Sulfuric acid", "Ethanol", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl 2-cyano-2-(thiocyanatomethylthio)acetate is reacted with hydrazine hydrate in ethanol to form ethyl 2-cyano-2-(hydrazinomethylthio)acetate.", "Step 2: Sulfuric acid is added to the reaction mixture and the resulting mixture is heated to induce cyclization, forming 4-amino-1,2,3-thiadiazole-5-carboxylic acid.", "Step 3: The carboxylic acid is esterified with ethanol and sodium ethoxide to form ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate." ] } | |
CAS-Nummer |
329709-85-5 |
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
ethyl 4-aminothiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)7-8-11-3/h2,6H2,1H3 |
InChI-Schlüssel |
BPWCAQZWPGHKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=NS1)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.